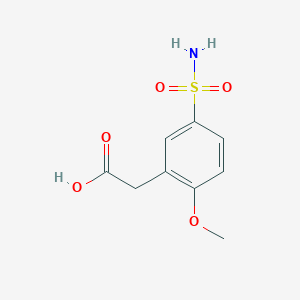
3-Amino-4-(pyridin-4-yl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-4-(pyridin-4-yl)benzoic acid is an organic compound with the molecular formula C12H10N2O2 It is a derivative of benzoic acid, where the amino group is positioned at the third carbon and the pyridin-4-yl group is attached to the fourth carbon of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Amino-4-(pyridin-4-yl)benzoic acid can be synthesized through several methods. One common approach involves the reaction of 3-nitro-4-(pyridin-4-yl)benzoic acid with a reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds as follows:
3-Nitro-4-(pyridin-4-yl)benzoic acid+Fe+HCl→3-Amino-4-(pyridin-4-yl)benzoic acid+FeCl3+H2O
Another method involves the coupling of 4-pyridineboronic acid with 3-aminobenzoic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction conditions typically include a base such as potassium carbonate and a solvent like tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, optimized for higher yields and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
3-Amino-4-(pyridin-4-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced back to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic conditions.
Reduction: Reagents like iron powder and hydrochloric acid or catalytic hydrogenation with palladium on carbon.
Substitution: Reagents such as acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: 3-Nitro-4-(pyridin-4-yl)benzoic acid.
Reduction: this compound.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
3-Amino-4-(pyridin-4-yl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Wirkmechanismus
The mechanism of action of 3-Amino-4-(pyridin-4-yl)benzoic acid depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The amino and pyridinyl groups can form hydrogen bonds and other interactions with biological macromolecules, influencing their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-4-(pyridin-3-yl)benzoic acid: Similar structure but with the pyridinyl group at the third position.
4-Amino-3-(pyridin-4-yl)benzoic acid: Similar structure but with the amino group at the fourth position.
3-Nitro-4-(pyridin-4-yl)benzoic acid: Nitro group instead of an amino group.
Uniqueness
3-Amino-4-(pyridin-4-yl)benzoic acid is unique due to the specific positioning of the amino and pyridinyl groups, which can influence its reactivity and interactions with other molecules. This unique structure makes it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C12H10N2O2 |
|---|---|
Molekulargewicht |
214.22 g/mol |
IUPAC-Name |
3-amino-4-pyridin-4-ylbenzoic acid |
InChI |
InChI=1S/C12H10N2O2/c13-11-7-9(12(15)16)1-2-10(11)8-3-5-14-6-4-8/h1-7H,13H2,(H,15,16) |
InChI-Schlüssel |
PNGAOXVDTOIASM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)N)C2=CC=NC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





aminehydrochloride](/img/structure/B13636562.png)










